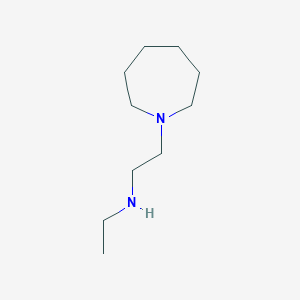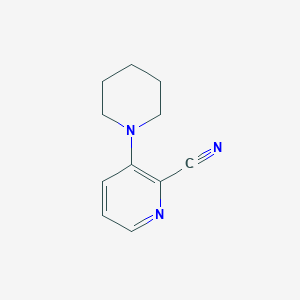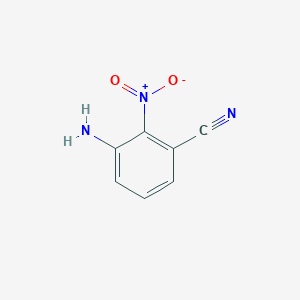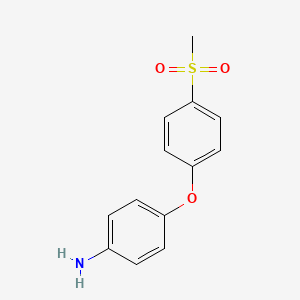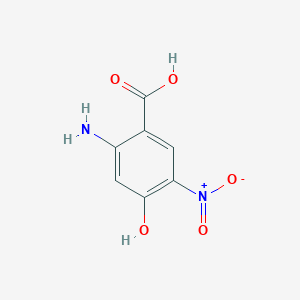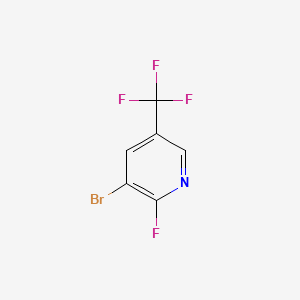![molecular formula C19H13BrN2 B1290028 1-(4-溴苯基)-2-苯基-1H-苯并[d]咪唑 CAS No. 760212-58-6](/img/structure/B1290028.png)
1-(4-溴苯基)-2-苯基-1H-苯并[d]咪唑
概述
描述
1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole is a chemical compound belonging to the class of benzo[d]imidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of bromophenyl and phenyl substituents on the imidazole ring suggests potential for diverse chemical reactivity and possible applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of benzo[d]imidazole derivatives, including those with bromophenyl groups, typically involves the formation of the imidazole ring through a cyclization reaction. One-pot synthesis methods have been developed, such as the process described in paper , which involves a Pd-catalyzed N-arylation followed by a Cu-catalyzed C–H functionalization/C–N bond formation. This method starts from N-phenylbenzimidamides and halobenzenes, including bromobenzenes, to yield 1,2-diphenyl-1H-benzo[d]imidazole derivatives. Another approach for synthesizing 1-substituted benzimidazoles is the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis, as mentioned in paper .
Molecular Structure Analysis
The molecular structure of benzo[d]imidazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For instance, paper describes the characterization of a related imidazole derivative using IR, Mass, NMR, and single-crystal X-ray diffraction. The study includes a Hirshfeld surface analysis to understand intermolecular contacts within the crystal structure. Similarly, vibrational spectroscopy and ab initio calculations have been employed to study the molecular structure of benzo[d]imidazole derivatives, as seen in paper .
Chemical Reactions Analysis
Benzo[d]imidazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the imidazole ring and the substituents. For example, paper discusses the reaction of benzoyl-3-phenylthioureas with bromine and ketones, leading to thiazolidene-2-imine derivatives rather than imidazole-2-thione. This highlights the potential for unexpected reactions in the chemistry of imidazole derivatives. Paper describes the synthesis of a dinitro benzo[d]imidazole derivative through a cyclization reaction, indicating the versatility of the imidazole ring in forming new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole can be inferred from studies on similar compounds. For instance, paper discusses the synthesis and pharmacological activity prediction of a triazole-amino benzo[d]imidazole derivative, which includes an analysis of its electronic and spatial structure. The molecular docking studies suggest potential biological activity, which could be relevant for the compound . Paper also provides insights into the stability and charge transfer within an imidazole compound through frontier molecular orbital calculations, which are important for understanding its reactivity and properties.
科学研究应用
抗微生物药剂
1-(4-溴苯基)-2-苯基-1H-苯并[d]咪唑衍生物在抗微生物药剂中有显著的应用。研究表明,该化合物的各种衍生物表现出强大的抗微生物活性。例如,一项合成新型咪唑的研究发现,在特定浓度下对白念珠菌具有有效性(Narwal, Singh, Saini, Kaur, & Narwal, 2012)。同样,另一项研究突出了4,5-双(4-溴苯基)-2-苯基-1H-咪唑的合成及其潜在的抗微生物特性(Hu Zhi-zhi, 2009)。
抗结核病药剂
该化合物及其衍生物已被评估其抗结核活性。一项显著的研究合成了1H-苯并[d]咪唑的衍生物,评估了它们对结核分枝杆菌的活性,展示了它们作为抗结核病药剂的潜力(Jadhav, Shaikh, Kale, Shiradkar, & Gill, 2009)。
荧光材料的合成
该化合物还用于合成荧光材料。一项研究专注于基于类似苯并咪唑配体的绿色发光荧光Ir(III)配合物的合成和表征,展示了该化合物在开发发光材料方面的实用性(Lin, Tang, Zeng, Xing, & Ling, 2016)。
分子结构分析
其用途延伸到分子结构的研究。对相关化合物2-(4-溴苯基)-1-戊基-4,5-二苯基-1H-咪唑的分子结构进行了分析,提供了关于不同环与咪唑环定位的见解(Mohamed, Akkurt, Singh, Marzouk, & Albayati, 2013)。
安全和危害
未来方向
Imidazole and benzimidazole rings are key components to functional molecules used in a variety of everyday applications. The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The understanding of the chemical and biological concepts of imidazole and the development of new drugs are areas of future interest .
属性
IUPAC Name |
1-(4-bromophenyl)-2-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2/c20-15-10-12-16(13-11-15)22-18-9-5-4-8-17(18)21-19(22)14-6-2-1-3-7-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYIZNYOMNYZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630569 | |
| Record name | 1-(4-Bromophenyl)-2-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole | |
CAS RN |
760212-58-6 | |
| Record name | 1-(4-Bromophenyl)-2-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)
![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)
